molecular formula C4H3ClN2O B058251 2-Chloro-5-hydroxypyrimidine CAS No. 4983-28-2

2-Chloro-5-hydroxypyrimidine

Cat. No.: B058251
CAS No.: 4983-28-2
M. Wt: 130.53 g/mol
InChI Key: BOGPIHXNWPTGNH-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxypyrimidine is an organic compound with the molecular formula C4H3ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fifth position of the pyrimidine ring. This compound is a white to almost white crystalline powder and is known for its stability under normal conditions .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-hydroxypyrimidine plays a role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of tandospirone derivatives

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is used in the synthesis of tandospirone derivatives

Temporal Effects in Laboratory Settings

It is known that the compound is stored under inert gas at 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-5-hydroxypyrimidine involves the demethylation of 2-Chloro-5-methoxypyrimidine using boron tribromide. The reaction typically occurs in methylene chloride at room temperature, followed by partitioning between saturated sodium bicarbonate and dichloromethane. The organic layers are then combined, dried, filtered, and concentrated to obtain the crude product, which is purified by flash column chromatography .

Industrial Production Methods: In an industrial setting, this compound can be produced by adding 2-Chloro-5-methoxypyrimidine and an organic acid solvent into a reaction vessel, followed by the addition of hydrobromic acid and methionine. The mixture is heated to reflux for several hours, then cooled, and the product is extracted and purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-hydroxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of pyrimidine-5-carboxylic acid.

    Reduction Products: Reduction can yield 2-Chloro-5-aminopyrimidine

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
2-Chloro-5-hydroxypyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing drugs targeting neurological disorders and other therapeutic areas. For instance, it is involved in synthesizing tandospirone derivatives, which exhibit anxiolytic activities .

Case Study: Tandospirone Derivatives
Tandospirone is an anxiolytic drug that has been synthesized using this compound as a precursor. The synthesis process involves treating 2-chloro-5-methoxypyrimidine with boron tribromide, showcasing the compound's utility in creating effective therapeutic agents .

Agricultural Chemicals

Role in Agrochemical Formulations
The compound is also utilized in formulating agrochemicals that enhance pest control and crop protection. Its applications contribute to increased agricultural productivity by providing effective solutions against various agricultural pests .

Analytical Chemistry

Reagent for Detection and Quantification
In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other chemical species. This application is vital for quality control across multiple industries, ensuring the reliability of chemical analyses .

Material Science

Development of Specialized Materials
The compound finds applications in material science, particularly in developing specialized materials such as polymers and coatings. These materials often exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Biochemical Research

Studying Enzyme Interactions
Researchers utilize this compound to study enzyme interactions and metabolic pathways. This research contributes to a deeper understanding of biological processes and identifies potential therapeutic targets, highlighting its significance in biochemical studies .

Data Tables

Application AreaSpecific Uses
PharmaceuticalsSynthesis of anxiolytic drugs
Agricultural ChemicalsPest control formulations
Analytical ChemistryReagent for detection and quantification
Material ScienceDevelopment of durable polymers and coatings
Biochemical ResearchEnzyme interaction studies

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of bioactive compounds highlight its importance in both research and industrial applications .

Biological Activity

2-Chloro-5-hydroxypyrimidine (C4H3ClN2O) is a chlorinated derivative of pyrimidine, a class of organic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals and bioremediation. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a chlorine atom at the 2-position and a hydroxyl group at the 5-position of the pyrimidine ring. Its molecular structure can be represented as follows:

C4H3ClN2O\text{C}_4\text{H}_3\text{ClN}_2\text{O}

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its degradation by specific bacterial strains, particularly Cupriavidus sp. strain CNP-8, which utilizes this compound as a carbon and nitrogen source. The strain demonstrated the ability to degrade 0.3 mM of this compound completely within 36 hours, releasing ammonium and chloride ions during the process .

Table 1: Degradation Kinetics of this compound by Cupriavidus sp. CNP-8

Concentration (mM)Time to Degradation (h)Maximum Rate (μM/h)
0.33621.2 ± 2.3
0.442-
0.554-
0.690-

The study showed that the degradation rate was concentration-dependent, with higher concentrations leading to toxic effects that inhibited bacterial growth .

The biochemical mechanism underlying the degradation of this compound involves several enzymatic reactions. Key enzymes identified include MnpA, a NADPH-dependent nitroreductase, which catalyzes the reduction of the compound to less harmful intermediates . The metabolic pathway includes the formation of chlorinated nitrophenols, which are subsequently transformed into non-toxic products.

Biodegradation Studies

In a significant study published in Frontiers in Microbiology, researchers investigated the microbial degradation pathways for various chlorinated compounds, including this compound. The findings indicated that strain CNP-8 not only degraded this compound but also exhibited growth correlated with substrate consumption, reinforcing its potential use in bioremediation efforts .

Synthesis and Applications

Another aspect of research involves synthesizing derivatives of this compound for pharmaceutical applications. A patent outlines methods for preparing various alkylaminomethyl derivatives from this compound, which have shown promise as potential therapeutic agents . The synthesis process involves reacting the compound with formic acid and alkylating agents under controlled conditions to yield high-purity products.

Safety and Toxicity

While exploring its biological activities, it is crucial to assess the safety profile of this compound. Reports indicate that at elevated concentrations, it exhibits toxic effects on microbial populations, which may limit its application in certain bioremediation contexts . Toxicity assessments are necessary to determine safe handling practices and environmental impact.

Properties

IUPAC Name

2-chloropyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGPIHXNWPTGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562027
Record name 2-Chloropyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4983-28-2
Record name 2-Chloropyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-pyrimidinol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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